molecular formula C17H33NO5Si B13697934 Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate

Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate

Cat. No.: B13697934
M. Wt: 359.5 g/mol
InChI Key: PCMYIZJZLLSVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tert-butyl group, a silyl ether, and a hydroxy group

Preparation Methods

The synthesis of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Its derivatives are studied for their potential biological activities, such as anticancer and anti-inflammatory properties.

    Medicine: The compound is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate involves its interaction with various molecular targets and pathways. The silyl ether group can protect reactive hydroxy groups during chemical reactions, allowing for selective functionalization of other parts of the molecule. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H33NO5Si

Molecular Weight

359.5 g/mol

IUPAC Name

tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate

InChI

InChI=1S/C17H33NO5Si/c1-16(2,3)22-15(20)18-9-11(19)14-13(18)12(10-21-14)23-24(7,8)17(4,5)6/h11-14,19H,9-10H2,1-8H3

InChI Key

PCMYIZJZLLSVQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1C(CO2)O[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.